Cas no 1269293-60-8 (5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile)
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
- 5-fluoro-1-methylpyrazole-4-carbonitrile
- MFCD17168486
- STL589199
- 1H-Pyrazole-4-carbonitrile, 5-fluoro-1-methyl-
- AMY11974
- F17323
- DB-296050
- EN300-221691
- AKOS022172643
- 1269293-60-8
- DTXSID60700115
-
- MDL: MFCD17168486
- Inchi: 1S/C5H4FN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3
- InChI Key: FPOCZSWNTKSRCQ-UHFFFAOYSA-N
- SMILES: FC1=C(C#N)C=NN1C
Computed Properties
- Exact Mass: 125.03892530g/mol
- Monoisotopic Mass: 125.03892530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 41.6Ų
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM188302-1g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 1g |
$1180 | 2021-08-05 | |
| Chemenu | CM188302-1g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 1g |
$1001 | 2024-08-02 | |
| Alichem | A049000436-250mg |
5-Fluoro-1-methyl-1h-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 250mg |
680.00 USD | 2021-06-01 | |
| Alichem | A049000436-500mg |
5-Fluoro-1-methyl-1h-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 500mg |
980.00 USD | 2021-06-01 | |
| Alichem | A049000436-1g |
5-Fluoro-1-methyl-1h-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 1g |
1,685.00 USD | 2021-06-01 | |
| Enamine | EN300-221691-0.05g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 0.05g |
$245.0 | 2023-08-31 | |
| Enamine | EN300-221691-0.1g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 0.1g |
$366.0 | 2023-08-31 | |
| Enamine | EN300-221691-0.25g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 0.25g |
$524.0 | 2023-08-31 | |
| Enamine | EN300-221691-0.5g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 0.5g |
$824.0 | 2023-08-31 | |
| Enamine | EN300-221691-1.0g |
5-fluoro-1-methyl-1H-pyrazole-4-carbonitrile |
1269293-60-8 | 95% | 1g |
$1057.0 | 2023-06-01 |
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile Suppliers
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile
Introduction to 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1269293-60-8)
5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service Number (CAS No.) 1269293-60-8, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural uniqueness of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile lies in its fluorine-substituted pyrazole core, which is complemented by a methyl group at the 1-position and a nitrile group at the 4-position. This specific arrangement of functional groups makes it a promising candidate for further chemical modifications and biological evaluations. The presence of the fluorine atom, in particular, is known to enhance the metabolic stability and binding affinity of molecules, making it a valuable moiety in drug design.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their potential applications in treating various diseases. Pyrazole derivatives have been extensively studied due to their ability to modulate multiple biological pathways. Among these derivatives, 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile has shown promise in preclinical studies as a lead compound for further development.
The nitrile group in the molecule not only contributes to its unique chemical properties but also serves as a versatile handle for further functionalization. This allows chemists to explore various synthetic pathways, leading to the development of more complex and biologically active molecules. The fluorine substitution further enhances the compound's potential by improving its pharmacokinetic properties, such as bioavailability and tissue distribution.
One of the most exciting aspects of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile is its potential in targeting inflammatory and immunomodulatory pathways. Recent studies have demonstrated that pyrazole derivatives can interact with various enzymes and receptors involved in inflammation, making them attractive candidates for developing anti-inflammatory drugs. The fluorine atom's ability to increase binding affinity suggests that this compound may be particularly effective in modulating these pathways.
The pharmaceutical industry has been increasingly interested in developing small molecule inhibitors that can modulate immune responses without causing significant side effects. 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile, with its unique structural features, could potentially fill this gap by offering a new therapeutic approach. Its ability to interact with key immune-related targets makes it a promising candidate for further investigation.
In addition to its potential in immunomodulation, 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile has also shown promise in other therapeutic areas. For instance, its structural similarity to certain known bioactive compounds suggests that it could be used as a scaffold for developing new drugs targeting neurological disorders. The fluorine substitution could enhance its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development.
The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for large-scale pharmaceutical applications. The development of novel synthetic routes has also opened up possibilities for exploring derivatives with enhanced biological activity.
The chemical properties of 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile make it an interesting subject for computational studies as well. Molecular modeling techniques can be used to predict its interactions with biological targets, providing valuable insights into its potential therapeutic applications. These studies can help guide the design of next-generation compounds with improved efficacy and reduced side effects.
In conclusion, 5-Fluoro-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1269293-60-8) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, make it an exciting candidate for further development. As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like this are likely to play a crucial role in the next generation of drugs.
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